molecular formula C16H24ClN B12772995 s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-alpha,alpha-dimethyl-, hydrochloride CAS No. 82875-71-6

s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-alpha,alpha-dimethyl-, hydrochloride

Cat. No.: B12772995
CAS No.: 82875-71-6
M. Wt: 265.82 g/mol
InChI Key: FHMBFAPFTJVMQZ-UHFFFAOYSA-N
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Description

s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-alpha,alpha-dimethyl-, hydrochloride is a chemical compound with a complex structureThis compound is characterized by its hexahydro structure and the presence of dimethyl groups, which contribute to its distinct chemical behavior .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-alpha,alpha-dimethyl-, hydrochloride involves multiple steps. One common method includes the hydrogenation of indacene derivatives under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under a hydrogen atmosphere .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. The reaction conditions, such as temperature and pressure, are optimized to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

Types of Reactions

s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-alpha,alpha-dimethyl-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indacene derivatives with additional oxygen-containing functional groups, while reduction typically results in fully hydrogenated products .

Scientific Research Applications

s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-alpha,alpha-dimethyl-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-alpha,alpha-dimethyl-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,5,6,7-Hexahydro-4,8-dimethyl-s-indacene
  • 4-Isocyanato-1,2,3,5,6,7-hexahydro-s-indacene

Uniqueness

s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-alpha,alpha-dimethyl-, hydrochloride is unique due to its specific structural features, such as the presence of the ethanamine group and the hexahydro configuration.

Properties

CAS No.

82875-71-6

Molecular Formula

C16H24ClN

Molecular Weight

265.82 g/mol

IUPAC Name

1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-2-methylpropan-2-amine;hydrochloride

InChI

InChI=1S/C16H23N.ClH/c1-16(2,17)10-15-13-7-3-5-11(13)9-12-6-4-8-14(12)15;/h9H,3-8,10,17H2,1-2H3;1H

InChI Key

FHMBFAPFTJVMQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=C2CCCC2=CC3=C1CCC3)N.Cl

Origin of Product

United States

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